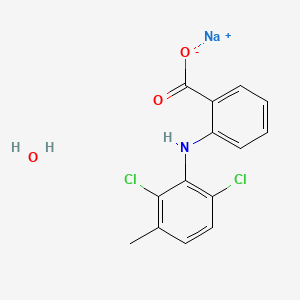

Meclofenamate Sodium

Description

Properties

IUPAC Name |

sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLLDJTVQAFAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67254-91-5 | |

| Record name | Meclofenamate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECLOFENAMATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meclofenamate Sodium's Mechanism of Action on Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects—anti-inflammatory, analgesic, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This document provides a detailed examination of the mechanism by which this compound inhibits the two primary COX isoforms, COX-1 and COX-2. It includes a summary of its inhibitory potency, a detailed experimental protocol for assessing COX inhibition, and a comparative analysis of its activity. The information is intended to serve as a technical resource for professionals in research and drug development.

Introduction to Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins (B1171923), prostacyclin, and thromboxane (B8750289).[2] There are two main isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3][4]

-

COX-2: In most cells, COX-2 is an inducible enzyme, meaning its expression is upregulated in response to inflammatory stimuli, cytokines, and growth factors.[3][4] It plays a significant role in the inflammatory process and pain signaling.

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for all other prostanoids.[2][3] This process, often referred to as the arachidonic acid cascade, is a primary target for NSAIDs.[5]

Arachidonic Acid Cascade

The arachidonic acid cascade begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.[3] Once released, arachidonic acid can be metabolized by either the cyclooxygenase or lipoxygenase pathways.[3][6] The COX pathway leads to the production of prostaglandins, which are key mediators of inflammation.[6]

Figure 1. Arachidonic Acid Cascade and COX Inhibition.

This compound's Mechanism of Action

This compound functions as a reversible inhibitor of both COX-1 and COX-2 enzymes.[7] By blocking the activity of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin precursors, thereby reducing the synthesis of prostaglandins.[1] This inhibition of prostaglandin production is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties.[7][8]

While this compound is a potent inhibitor of cyclooxygenase, some evidence suggests it may also have other effects, such as antagonizing the actions of prostaglandins at their receptor sites and potentially inhibiting the lipoxygenase pathway.[9][10]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against COX-1 and COX-2 is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[11] A lower IC50 value signifies greater potency.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Meclofenamic Acid | 0.08 | 0.05 | 1.6 |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | > 100 | 25 | > 4.0 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

| Data compiled from in vitro studies. Exact values may vary based on experimental conditions.[11] |

As indicated in the table, meclofenamic acid is a potent inhibitor of both COX isoforms with a slight preference for COX-2.[11] Its selectivity ratio of 1.6 suggests it is a relatively non-selective COX inhibitor.[11]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a detailed methodology for a common in vitro assay to determine the COX inhibitory activity of a compound like this compound. This assay measures the peroxidase component of the COX enzyme.[11]

Materials and Reagents

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hemin (B1673052) (cofactor)

-

This compound (or other test compounds)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a stock solution of hemin.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a working solution of arachidonic acid.

-

Prepare a working solution of the colorimetric substrate (TMPD).

-

-

Assay in 96-Well Plate:

-

Background Wells: Add 160 µL of assay buffer and 10 µL of hemin solution.[2]

-

100% Initial Activity Wells: Add 140 µL of assay buffer, 10 µL of hemin solution, and 10 µL of the respective enzyme solution (COX-1 or COX-2).[2]

-

Inhibitor Wells: Add 140 µL of assay buffer, 10 µL of hemin solution, 10 µL of the respective enzyme solution, and 10 µL of the this compound working solution at various concentrations.[2]

-

-

Pre-incubation:

-

Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[2]

-

-

Reaction Initiation:

-

Add 20 µL of the colorimetric substrate solution to all wells.[2]

-

Add 20 µL of the arachidonic acid solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately read the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).[2]

-

Data Analysis

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Figure 2. Experimental Workflow for COX Inhibition Assay.

Downstream Signaling and Physiological Effects

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the synthesis of prostaglandins. This has several downstream physiological consequences:

-

Anti-inflammatory Effect: Prostaglandins, particularly PGE2, are potent vasodilators and increase vascular permeability, leading to edema and erythema at the site of inflammation. By reducing prostaglandin levels, this compound mitigates these inflammatory responses.

-

Analgesic Effect: Prostaglandins sensitize peripheral nociceptors (pain receptors) to other inflammatory mediators like bradykinin (B550075) and histamine. By inhibiting prostaglandin synthesis, this compound raises the pain threshold.

-

Antipyretic Effect: Prostaglandins, especially PGE2, act on the hypothalamus to elevate the body's temperature set-point, causing fever. This compound reduces fever by preventing the synthesis of these prostaglandins in the central nervous system.

References

- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. drugs.com [drugs.com]

- 9. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Meclofenamate Sodium: A Selective FTO Enzyme Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein is a crucial Fe(II)- and 2-oxoglutarate-dependent dioxygenase that plays a significant role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA. This post-transcriptional modification is a dynamic and reversible process influencing various biological functions, including gene expression, RNA stability, and translation. The central role of FTO in these processes has positioned it as a compelling therapeutic target for a spectrum of diseases, ranging from metabolic disorders and obesity to various forms of cancer. Meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent and selective inhibitor of the FTO enzyme, offering a valuable tool for studying the biological consequences of FTO inhibition and as a potential starting point for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of this compound as a selective FTO inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols for its characterization.

Mechanism of Selective Inhibition

This compound functions as a competitive inhibitor of the FTO enzyme.[1][4] Mechanistic studies have revealed that it directly competes with the m6A-containing nucleic acid substrate for binding to the active site of FTO.[1][2][4] This competitive inhibition effectively blocks the demethylation activity of FTO, leading to an increase in the cellular levels of m6A in mRNA.[1]

The selectivity of this compound for FTO over other members of the AlkB homolog (ALKBH) family, particularly ALKBH5, another m6A demethylase, is a key attribute.[2][3][4] Structural studies of the FTO/Meclofenamate acid complex have elucidated the basis for this selectivity, highlighting specific interactions within the FTO active site that are not conserved in ALKBH5.[2] This selectivity makes this compound a valuable chemical probe to dissect the specific biological roles of FTO.

Quantitative Inhibitory and Cellular Activity

The inhibitory potency of this compound against FTO has been quantified in various in vitro and cellular assays. The following tables summarize the key data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against FTO

| Substrate | Assay Type | IC50 Value (µM) | Reference |

| dm6A-containing ssDNA | HPLC-based Assay | 7 | [5] |

| m6A-containing ssRNA | HPLC-based Assay | 8 | [5] |

| dm6A-containing ssDNA | Fluorescence Polarization | 17.4 | [4][5] |

Table 2: Selectivity Profile of Meclofenamic Acid Against Other Enzymes

| Enzyme | Substrate | Assay Type | IC50 Value (µM) | Reference |

| ALKBH5 | dm6A-containing ssDNA | DpnII digestion assay | No inhibition observed | [4] |

| Cyclooxygenase | Not specified | Not specified | ~1 | [1][6] |

| hKv2.1 | Not specified | Not specified | 56.0 | [1][6] |

| hKv1.1 | Not specified | Not specified | 155.9 | [1][6] |

Table 3: Cellular Activity of Meclofenamic Acid Ethyl Ester (MA2) *

| Cell Line | Treatment Concentration (µM) | Effect on mRNA m6A Levels | Reference |

| HeLa | 80 | Significant Increase | [7] |

| HeLa | 120 | Significant Increase | [7] |

*The ethyl ester form is often used in cellular assays to improve cell permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FTO inhibition. Provided below are representative protocols for key experiments used to characterize this compound's activity.

Fluorescence Polarization (FP) Assay for FTO Inhibition

This assay measures the ability of a compound to displace a fluorescently labeled substrate from the FTO active site.

Materials:

-

Purified recombinant FTO protein

-

Fluorescein-labeled single-stranded DNA (ssDNA) or RNA (ssRNA) substrate containing a single m6A modification

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled substrate (at a final concentration typically in the low nanomolar range), and the purified FTO protein (at a concentration determined by prior titration to give a stable polarization signal).

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HPLC-Based FTO Demethylation Assay

This assay directly measures the enzymatic activity of FTO by quantifying the conversion of m6A to adenosine (B11128).

Materials:

-

Purified recombinant FTO protein

-

m6A-containing ssDNA or ssRNA substrate

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 µM 2-oxoglutarate, 280 µM (NH4)2Fe(SO4)2, 2 mM L-ascorbic acid)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

HPLC system with a C18 column

-

Nucleoside standards (adenosine and m6A)

Procedure:

-

Set up the demethylation reaction by combining the reaction buffer, m6A-containing substrate, and purified FTO protein.

-

Add this compound at various concentrations or a vehicle control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by heat inactivation or addition of a chelating agent like EDTA.

-

Digest the nucleic acid substrate to nucleosides by adding Nuclease P1 and incubating at 37°C.

-

Further dephosphorylate the nucleotides by adding Bacterial Alkaline Phosphatase and incubating at 37°C.

-

Analyze the resulting nucleoside mixture by HPLC.

-

Quantify the amounts of adenosine and m6A by comparing the peak areas to a standard curve generated with known concentrations of the nucleoside standards.

-

Calculate the percentage of FTO inhibition at each concentration of this compound and determine the IC50 value.

Cellular m6A Quantification by LC-MS/MS

This method quantifies the global m6A levels in mRNA from cells treated with an FTO inhibitor.[8][9][10][11]

Materials:

-

Cell culture reagents

-

This compound (or its cell-permeable ester form)

-

mRNA purification kit

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

LC-MS/MS system

-

Isotope-labeled internal standards (optional but recommended)

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Harvest the cells and isolate total RNA.

-

Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

-

Digest the purified mRNA to nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase.

-

Analyze the nucleoside mixture by LC-MS/MS. The mass spectrometer is set to monitor the specific mass transitions for adenosine and m6A.

-

Quantify the absolute or relative amounts of adenosine and m6A.

-

Calculate the m6A/A ratio for each treatment condition to determine the effect of FTO inhibition on global m6A levels.

Signaling Pathways and Experimental Workflows

The inhibition of FTO by this compound can have profound effects on various cellular signaling pathways. Below are diagrams illustrating the role of FTO in key pathways and the expected impact of its inhibition, along with a typical experimental workflow.

Conclusion

This compound has emerged as a critical tool for the study of FTO biology. Its well-characterized selective and competitive inhibitory mechanism, coupled with established protocols for assessing its in vitro and cellular activity, makes it an invaluable resource for researchers in both academic and industrial settings. The ability to pharmacologically inhibit FTO opens up avenues for exploring the downstream consequences of altered m6A RNA methylation in a variety of biological contexts and disease models. This in-depth technical guide provides the foundational knowledge and methodologies for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further unravel the complexities of FTO-mediated epigenetic regulation and to explore its potential as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]

Meclofenamate Sodium's Modulation of KCNQ2/Q3 Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channels KCNQ2 and KCNQ3 are critical regulators of neuronal excitability.[1][2] As the primary molecular correlates of the M-current, a subthreshold potassium current, they play a pivotal role in stabilizing the neuronal membrane potential and dampening repetitive firing.[1][2] Consequently, KCNQ2/Q3 channels have emerged as a promising therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a novel opener of KCNQ2/Q3 channels.[1][2] This guide provides an in-depth technical overview of the effects of this compound on KCNQ2/Q3 potassium channels, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.

Quantitative Effects of this compound on KCNQ2/Q3 Channels

This compound activates KCNQ2/Q3 channels, leading to an increase in potassium current and a hyperpolarization of the cell membrane.[1][2] The key quantitative parameters of this interaction are summarized in the tables below.

| Parameter | Value | Experimental System | Reference |

| EC50 | 25 µM | KCNQ2/Q3 channels expressed in Chinese Hamster Ovary (CHO) cells | [1] |

| EC50 (RMP) | 11.7 ± 5.2 µM | KCNQ2/Q3 channels expressed in Xenopus laevis oocytes (Resting Membrane Potential) | [2] |

Table 1: Potency of this compound on KCNQ2/Q3 Channels

| Parameter | Effect | Experimental System | Reference |

| Voltage Activation Curve | -23 mV hyperpolarizing shift | KCNQ2/Q3 channels expressed in CHO cells | [1] |

| Deactivation Kinetics | Markedly slowed | KCNQ2/Q3 channels expressed in CHO cells | [1] |

| Current Amplitude Increase (-30 mV) | Up to 72% increase | KCNQ2/Q3 channels expressed in CHO cells | [3] |

| M-current Enhancement | Potentiation of linopirdine-sensitive current | Cultured rat cortical neurons | [1] |

Table 2: Electrophysiological Effects of this compound on KCNQ2/Q3 Channels

Mechanism of Action

This compound acts as a KCNQ2/Q3 channel opener.[1][2] Its primary mechanism involves a significant negative shift in the voltage-dependence of channel activation.[1] This means that the channels are more likely to be open at more negative membrane potentials, close to the typical resting potential of a neuron. Additionally, this compound slows the deactivation kinetics of the channel, prolonging the open state.[1] The combined effect of these actions is an enhanced M-current, leading to membrane hyperpolarization and a reduction in neuronal firing.[1][2] Studies have shown that the effects of meclofenamate are more pronounced on KCNQ2 subunits compared to KCNQ3 subunits.[1]

Caption: Signaling pathway of this compound's effect on KCNQ2/Q3 channels.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that characterized the effects of this compound on KCNQ2/Q3 channels.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of ion channels.

-

Transfection: CHO cells are co-transfected with cDNAs encoding for human KCNQ2 and KCNQ3 subunits, along with a marker gene such as CD8, for identification of transfected cells. Transfection can be performed using standard lipid-based methods. Cells are typically ready for electrophysiological recording 24-48 hours post-transfection.

Electrophysiology

-

Technique: The whole-cell patch-clamp technique is utilized to record ionic currents from transfected CHO cells or cultured neurons.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

Transfected cells are identified (e.g., by the presence of anti-CD8 antibody-coated beads).

-

A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Currents are recorded in response to voltage-step protocols using a patch-clamp amplifier.

-

-

Voltage Protocols:

-

Activation Curves: Cells are held at a holding potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -80 mV to +40 mV in 10 mV increments). The resulting tail currents at a subsequent hyperpolarizing step (e.g., -60 mV) are measured to determine the voltage-dependence of activation.

-

Deactivation Kinetics: Channels are opened with a depolarizing pulse, and the rate of current decay (deactivation) is measured upon repolarization to a negative potential.

-

Caption: A typical experimental workflow for studying KCNQ2/Q3 channel modulation.

Conclusion and Implications

The characterization of this compound as a KCNQ2/Q3 channel opener provides a valuable pharmacological tool for studying the physiological roles of the M-current.[1] Furthermore, it highlights a novel mechanism of action for an existing drug, suggesting potential for drug repurposing. The distinct effects of meclofenamate on the voltage-dependence and kinetics of KCNQ2/Q3 channels offer insights into the structure-function relationships of these channels and provide a basis for the rational design of new, more potent, and selective KCNQ2/Q3 openers for the treatment of neurological disorders associated with hyperexcitability.[1][2]

References

Unraveling the Molecular Anti-Inflammatory Mechanisms of Meclofenamate Sodium: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular anti-inflammatory properties of Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.

Executive Summary

This compound, a member of the fenamate class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-faceted molecular mechanism.[1] While its primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals a broader spectrum of activity, including the modulation of the 5-lipoxygenase (5-LOX) pathway, direct antagonism of prostaglandin (B15479496) receptors, and regulation of the NF-κB signaling cascade. This guide will dissect these mechanisms at a molecular level, presenting quantitative data and detailed experimental protocols to facilitate further research and drug development.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase

This compound's principal anti-inflammatory effect stems from its ability to inhibit the synthesis of prostaglandins (B1171923), potent mediators of inflammation, pain, and fever.[2][3] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] Furthermore, this compound is recognized as a dual inhibitor, also targeting the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.[2][5]

Quantitative Analysis of COX and 5-LOX Inhibition

The inhibitory potency of this compound against COX and 5-LOX enzymes is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.

| Target Enzyme | Assay System | IC50 Value (µM) | Reference |

| COX-1 | Human Peripheral Monocytes | 0.08 | [6] |

| COX-2 | Activated RAW264.7 Macrophages (PGD₂ Synthesis) | 0.06 | [7] |

| COX-2 | Human Peripheral Monocytes | 0.05 | [6] |

| 5-Lipoxygenase | Human Leukocytes (5-HETE and LTB₄ Formation) | More potent than benoxaprofen | [7] |

Comparative IC50 Values of Various NSAIDs

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Meclofenamic Acid | 0.08 | 0.05 | 1.6 | [6] |

| Ibuprofen | 12 | 80 | 0.15 | [6] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [6] |

| Celecoxib | 82 | 6.8 | 12 | [6] |

| Rofecoxib | > 100 | 25 | > 4.0 | [6] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [6] |

| Meloxicam | 37 | 6.1 | 6.1 | [6] |

| Piroxicam | 47 | 25 | 1.9 | [6] |

Data compiled from in vitro studies. Exact values may vary depending on specific experimental conditions.[6]

Modulation of Pro-Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, this compound influences key intracellular signaling pathways that regulate the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for numerous pro-inflammatory mediators. This compound has been shown to suppress the activation of this pathway.

Direct Interaction with Prostaglandin Receptors

This compound not only curtails the production of prostaglandins but also directly antagonizes their action at the receptor level. This dual action contributes to its potent anti-inflammatory profile.

A study on human myometrium revealed that meclofenamate inhibits the binding of prostaglandin E2 (PGE2) to its high-affinity receptors in a dose-dependent and reversible manner.[8] The mechanism is primarily competitive, with an inhibition constant (Ki) of 11 µmol/L.[8] At higher concentrations (≥100 µmol/L), a non-competitive component leading to a loss of PGE receptor sites was observed.[8]

Interaction with Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

Inhibition of Polymorphonuclear Leukocyte Functions

This compound has been demonstrated to inhibit several key functions of polymorphonuclear leukocytes (neutrophils), which are crucial cellular mediators of acute inflammation. This includes the inhibition of chemotaxis, degranulation, and the generation of superoxide (B77818) anion radicals.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is stopped after a specific time by the addition of a stopping agent (e.g., a strong acid).

-

Quantification: The amount of prostaglandin (e.g., PGE₂) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with a NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Compound Treatment: Transfected cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity by this compound is calculated relative to the stimulated control without the inhibitor.

Boyden Chamber Assay for Neutrophil Chemotaxis

Methodology:

-

Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood using density gradient centrifugation.

-

Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., leukotriene B4 or f-Met-Leu-Phe).

-

Cell Treatment and Seeding: Isolated neutrophils are pre-incubated with different concentrations of this compound and then placed in the upper chamber of the transwell.

-

Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane towards the chemoattractant.

-

Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the control (with chemoattractant but without the inhibitor) to determine the percentage of inhibition.

Conclusion

This compound exhibits a robust and multi-pronged anti-inflammatory profile at the molecular level. Its primary efficacy is derived from the dual inhibition of the COX and 5-LOX pathways, effectively reducing the biosynthesis of both prostaglandins and leukotrienes. Furthermore, its ability to antagonize prostaglandin receptors and modulate the NF-κB signaling pathway provides additional layers of anti-inflammatory control. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this compound and to develop novel anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, pharmacokinetics, and therapeutic use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclofenamate Sodium's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID) from the fenamate class, exerts its therapeutic effects primarily through the modulation of the prostaglandin (B15479496) synthesis pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its inhibitory effects on cyclooxygenase (COX) enzymes. It includes quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biological pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Introduction

This compound is a well-established NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its clinical utility in treating conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea is fundamentally linked to its ability to interfere with the biosynthesis of prostaglandins (B1171923) (PGs).[2][3] Prostaglandins are lipid autacoids involved in a myriad of physiological and pathological processes, including inflammation, pain sensitization, fever, and maintenance of gastrointestinal mucosal integrity.[4] The primary mechanism by which this compound mitigates inflammatory processes is through the inhibition of prostaglandin synthesis.[1][5] This guide delves into the specific molecular interactions and pathways affected by this compound.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a rate-limiting step catalyzed by phospholipase A2.[3][4] Free arachidonic acid is then converted into an unstable intermediate, Prostaglandin H2 (PGH2), through the action of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases.[4] PGH2 serves as the precursor for various biologically active prostanoids, including prostaglandins, prostacyclin, and thromboxanes.[4]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and regulating renal blood flow.[4]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors.[4] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[4]

This compound functions as a reversible, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6] By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid to PGH2, thereby effectively reducing the production of all downstream prostaglandins.[7] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects (primarily via COX-2 inhibition) and some of its potential side effects, such as gastrointestinal distress (via COX-1 inhibition).[5][8] Some evidence also suggests that meclofenamic acid may directly antagonize prostaglandin actions at their receptor sites and inhibit the 5-lipoxygenase pathway, which is involved in leukotriene synthesis.[5][8]

Quantitative Data: Inhibitory Potency of Meclofenamic Acid

The inhibitory activity of a compound against an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Meclofenamic acid is a potent inhibitor of both COX isoforms.

Table 1: IC50 Values for Meclofenamic Acid against COX-1 and COX-2

| Compound | Target Enzyme | IC50 |

| Meclofenamic Acid | COX-1 | 40 nM - 80 nM[5][9] |

| Meclofenamic Acid | COX-2 | 50 nM[5][9] |

Note: IC50 values can vary depending on the specific in vitro experimental conditions, such as enzyme source (e.g., ovine, human recombinant) and assay methodology.[9]

Table 2: Comparative COX Inhibitory Activity of Various NSAIDs

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Meclofenamic Acid | 0.08 | 0.05 | 1.6 [9] |

| Ibuprofen | 12 | 80 | 0.15[9] |

| Diclofenac | 0.076 | 0.026 | 2.9[9] |

| Indomethacin | 0.0090 | 0.31 | 0.029[9] |

| Celecoxib | 82 | 6.8 | 12[9] |

This table illustrates that Meclofenamic acid is a relatively non-selective COX inhibitor with a slight preference for COX-2, in contrast to highly selective COX-2 inhibitors like Celecoxib.[9]

Signaling Pathway and Inhibition Visualization

The following diagrams illustrate the prostaglandin synthesis pathway and the point of inhibition by this compound, as well as a typical experimental workflow.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is designed to determine the IC50 value of this compound for both COX-1 and COX-2 by measuring the peroxidase activity of the COX enzyme.

Objective: To quantify the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

Principle: The peroxidase component of the COX enzyme reduces PGG2 to PGH2. This activity is monitored by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically.[4][9]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (Cofactor)

-

Arachidonic Acid (Substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of COX Assay Buffer, Hemin, Arachidonic Acid, and TMPD.[4]

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in Assay Buffer to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[6]

-

100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme solution (either COX-1 or COX-2).[6]

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the enzyme solution, and 10 µL of the respective this compound dilution.[4]

-

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed immediately by 10 µL of Arachidonic Acid working solution to initiate the reaction.[4]

-

Measurement: Immediately read the absorbance of the plate at 590 nm (or a similar wavelength) in kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time (e.g., 2 minutes).[2][4]

Data Analysis:

-

Subtract the average absorbance of the background wells from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity) wells.

-

% Inhibition = [1 - (Abs_Inhibitor / Abs_Control)] * 100

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: General experimental workflow for an in vitro COX inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This protocol measures the inhibitory effect of this compound on PGE2 production in cultured cells, providing data from a more physiologically relevant system.

Objective: To quantify the reduction of PGE2 synthesis in response to this compound in intact cells.

Principle: Cells (e.g., macrophages, A549 cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.[10][11] The cells are co-treated with this compound. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell line known to produce PGE2 upon stimulation (e.g., RAW 264.7 murine macrophages, human A549 lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

This compound

-

Prostaglandin E2 (PGE2) ELISA Kit

-

Cell culture plates (e.g., 24-well)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 30-60 minutes.[10]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for unstimulated controls) to induce inflammation and PGE2 production.

-

Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.[11]

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. If not assayed immediately, store at -80°C.

-

PGE2 Quantification:

-

Bring all reagents from the PGE2 ELISA kit and the collected supernatants to room temperature.

-

Perform the competitive ELISA according to the manufacturer's specific instructions.[12][13] This typically involves:

-

Adding standards and samples to an antibody-coated plate.

-

Adding a fixed amount of HRP-labeled PGE2, which competes with the sample PGE2 for antibody binding sites.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that develops color in proportion to the amount of bound HRP-labeled PGE2.

-

Stopping the reaction and reading the absorbance on a microplate reader (typically at 450 nm).

-

The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[12]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values for the known PGE2 standards.

-

Calculate the concentration of PGE2 in each experimental sample by interpolating from the standard curve.

-

Determine the IC50 value of this compound for PGE2 production by plotting the PGE2 concentration against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its anti-inflammatory, analgesic, and antipyretic activities are a direct result of its ability to block the prostaglandin synthesis pathway by preventing the conversion of arachidonic acid into prostaglandin precursors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pharmacological properties of this compound and other NSAIDs. Understanding the nuances of its interaction with the prostaglandin synthesis pathways is critical for its effective clinical application and for the development of future anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. cloud-clone.com [cloud-clone.com]

Exploring the Pharmacokinetics and Metabolism of Meclofenamate Sodium in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic properties of Meclofenamate Sodium in key preclinical models. This compound, a nonsteroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its pharmacokinetic profile in humans.

This guide summarizes available quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the key metabolic pathways and experimental workflows to support researchers in the field of drug development.

Pharmacokinetics of this compound and its Analogs in Preclinical Models

The pharmacokinetic profile of meclofenamic acid, the active moiety of this compound, and its close structural analogs, mefenamic acid and tolfenamic acid, has been investigated in various preclinical species. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in rats, dogs, and mice. It is important to note that direct and comprehensive pharmacokinetic data for meclofenamic acid across all listed species and routes is limited in the publicly available literature. Therefore, data from its structurally similar analogs are included to provide a comparative and representative understanding.

Table 1: Pharmacokinetic Parameters in Rats

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Bioavailability (%) |

| Tolfenamic Acid | IM | 4 | 4111.44 ± 493.15 | - | 20280.77 ± 3501.67 | 2.59 ± 0.16 | 218.39 ± 25.47 | 0.822 ± 0.115 | - |

| Mefenamic Acid | Oral (SD) | - | - | - | - | - | - | - | 2.97-fold higher than pure drug |

Data for Tolfenamic Acid is from a study in Wistar rats following intramuscular administration and is used as a surrogate for Meclofenamic Acid. Cmax and Tmax are not typically reported for IV administration. CL and Vd are generally determined from IV data. Bioavailability is calculated from a comparison of oral and IV AUCs. SD: Solid Dispersion formulation.

Table 2: Pharmacokinetic Parameters in Dogs

| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Bioavailability (%) |

| Meclofenamic Acid | IV | 5 | - | - | - | - | - | - | - |

| Meloxicam | Oral | 0.2 | - | - | - | - | - | - | 90.24 |

Comprehensive pharmacokinetic data for Meclofenamic Acid in dogs is limited. The provided information indicates that the drug has been administered intravenously in studies, but detailed parameters were not reported in the available literature. Data for Meloxicam, another NSAID, is included for comparative purposes, highlighting high oral bioavailability in this species.

Table 3: Pharmacokinetic Parameters in Mice

| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (mg/L·h) | t½ (h) | CL (mL/h·kg) | Vd (L/kg) | Bioavailability (%) |

| Meloxicam | Oral | 20 | 16.7 ± 0.4 | 4 | 160.4 | 7.4 | 0.125 | 0.36 | - |

| Carprofen | Oral | 10 | 20.3 ± 2.4 | 2 | 160.8 | 7.4 | 0.062 | 0.42 | - |

Metabolism of this compound

The biotransformation of meclofenamic acid is a critical determinant of its efficacy and safety profile. While in-depth studies in preclinical models are not extensively published, data from human liver microsomes and studies on the closely related mefenamic acid provide significant insights into the probable metabolic pathways.

The primary routes of metabolism for fenamates, including meclofenamic acid, are oxidation and glucuronidation.

-

Phase I Metabolism (Oxidation): The initial metabolic step for mefenamic acid, and likely meclofenamic acid, involves hydroxylation of the methyl group on the dimethylphenyl ring to form a hydroxymethyl metabolite (Metabolite I). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9. Further oxidation of this metabolite can lead to the formation of a carboxy metabolite (Metabolite II).[1] Other oxidative pathways, including the formation of reactive quinone-imine intermediates, have also been proposed.[2]

-

Phase II Metabolism (Glucuronidation): The parent drug and its hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted.

The following diagram illustrates the predicted metabolic pathway of meclofenamic acid.

Predicted metabolic pathway of Meclofenamic Acid.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data. The following sections outline typical methodologies for in vivo pharmacokinetic studies and in vitro metabolism assays.

In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol describes a typical oral and intravenous pharmacokinetic study in rats.

1. Animals:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals are fasted overnight before dosing.

2. Drug Administration:

-

Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose volume (e.g., 5 mL/kg).

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of solubilizing agent if necessary) and administered as a bolus injection into the tail vein at a specific dose volume (e.g., 1 mL/kg).

3. Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Preparation:

-

Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalysis:

-

Plasma concentrations of meclofenamic acid and its potential metabolites are determined using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Experimental workflow for a preclinical pharmacokinetic study.

In Vitro Metabolism Protocol (Rat Liver Microsomes)

This protocol outlines a typical experiment to investigate the metabolism of meclofenamic acid using rat liver microsomes.

1. Materials:

-

Rat liver microsomes (RLM).

-

Meclofenamic acid.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (B52724) (for quenching the reaction).

-

Internal standard for LC-MS/MS analysis.

2. Incubation:

-

A typical incubation mixture contains rat liver microsomes (e.g., 0.5 mg/mL), meclofenamic acid (at various concentrations, e.g., 1-100 µM), and potassium phosphate buffer.

-

The mixture is pre-incubated at 37°C for a few minutes.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

The reaction is incubated at 37°C for a specific time (e.g., 0, 5, 15, 30, and 60 minutes).

3. Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding ice-cold acetonitrile (typically 2 volumes of the incubation mixture).

-

An internal standard is added.

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is collected for LC-MS/MS analysis.

4. Metabolite Identification and Profiling:

-

The supernatant is analyzed by high-resolution LC-MS/MS to identify and quantify the metabolites formed.

-

Metabolite structures are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The following diagram shows the workflow for an in vitro metabolism study.

Workflow for an in vitro drug metabolism study.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound in key preclinical models. The presented data, while supplemented with information from structural analogs due to limited direct data, offers valuable insights for drug development professionals. The detailed experimental protocols and visual workflows serve as practical resources for designing and conducting robust preclinical studies. Further research is warranted to generate a more complete and direct pharmacokinetic and metabolic profile of meclofenamic acid in rats, dogs, and mice to further refine its preclinical to clinical translation.

References

A Technical Guide to the Chemical Synthesis and Purification of Research-Grade Meclofenamate Sodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification process for producing research-grade meclofenamate sodium. The protocols detailed herein are designed to yield a high-purity final product suitable for a range of research and development applications.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The initial and key step is the synthesis of meclofenamic acid, which is primarily achieved through a copper-catalyzed Ullmann condensation reaction. This is followed by the conversion of the meclofenamic acid to its sodium salt, this compound, to enhance its aqueous solubility.[1][2]

dot graph SynthesisPathway { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Reactant1 [label="2,6-Dichloro-3-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="2-Chlorobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meclofenamic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Copper Catalyst (e.g., CuO)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Anhydrous K2CO3", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base2 [label="Sodium Hydroxide (B78521) (NaOH) or\nSodium Bicarbonate (NaHCO3)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactant1 -> Intermediate; Reactant2 -> Intermediate; Catalyst -> Intermediate [label="Ullmann Condensation", style=dashed]; Base1 -> Intermediate [style=dashed]; Intermediate -> FinalProduct [label="Salt Formation"]; Base2 -> FinalProduct [style=dashed]; } caption { label = "Chemical synthesis pathway of this compound."; fontsize = 12; fontname = "Arial"; }

Experimental Protocols

Synthesis of Meclofenamic Acid via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the synthesis of N-aryl anthranilic acids.[3][4] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.[5][6]

Materials:

-

2,6-Dichloro-3-methylaniline

-

2-Chlorobenzoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Cupric oxide (CuO) or other suitable copper catalyst

-

Amyl alcohol or other high-boiling point solvent

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Activated carbon

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dichloro-3-methylaniline, 2-chlorobenzoic acid, anhydrous potassium carbonate, and a catalytic amount of cupric oxide in a suitable high-boiling solvent such as amyl alcohol.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours until the starting materials are consumed.

-

Work-up: After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts.

-

Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude meclofenamic acid. The pH should be adjusted to be acidic to ensure complete precipitation.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic impurities.

-

Decolorization: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Heat the mixture to boiling for a short period to allow the activated carbon to adsorb colored impurities.

-

Filtration: Hot filter the solution to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified meclofenamic acid.

-

Final Product Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure meclofenamic acid.

Conversion of Meclofenamic Acid to this compound

This is a straightforward acid-base neutralization reaction to form the sodium salt.

Materials:

-

Meclofenamic acid (synthesized in the previous step)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol or another suitable solvent

-

Water

Procedure:

-

Dissolution: Dissolve the purified meclofenamic acid in ethanol.

-

Neutralization: Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate to the meclofenamic acid solution with stirring. The pH should be monitored to ensure complete neutralization.

-

Precipitation/Crystallization: The sodium salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Isolation and Drying: Collect the this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Purification of Research-Grade this compound

For research applications, high purity is crucial. Recrystallization is a powerful technique for purifying solid organic compounds.[7]

Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the this compound more readily at higher temperatures than at lower temperatures. A mixture of solvents, such as ethanol/water, can also be effective.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum to remove all traces of the solvent.

Quality Control and Data Presentation

The purity of the synthesized this compound should be assessed using various analytical techniques.

| Parameter | Method | Typical Specification for Research Grade |

| Assay | HPLC | 98.0% - 102.0%[1] |

| Identification | IR, ¹H NMR, Mass Spectrometry | Conforms to the reference spectra[1] |

| Chromatographic Purity | HPLC, TLC | Individual specified impurities: ≤ 0.2%Total impurities: ≤ 1.0%[1] |

| Water Content | Karl Fischer Titration | 4.8% - 5.8% (for the monohydrate)[8] |

| Residual Solvents | Gas Chromatography (GC) | Within USP <467> limits[8] |

| Heavy Metals (e.g., Copper) | Atomic Absorption Spectroscopy | ≤ 0.003%[8] |

| Melting Point | Melting Point Apparatus | 287°C to 291°C[9] |

Overall Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

// Node Definitions Start [label="Start: Starting Materials\n(2,6-Dichloro-3-methylaniline, 2-Chlorobenzoic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Step 1: Ullmann Condensation\n(Synthesis of Meclofenamic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Work-up and Isolation of Crude Meclofenamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Step 3: Purification of Meclofenamic Acid\n(e.g., Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conversion [label="Step 4: Conversion to Sodium Salt\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="Step 5: Final Purification\n(Recrystallization of this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; QC [label="Step 6: Quality Control Analysis\n(HPLC, NMR, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Research-Grade this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Workup; Workup -> Purification1; Purification1 -> Conversion; Conversion -> Purification2; Purification2 -> QC; QC -> End; } caption { label = "Overall experimental workflow for the synthesis and purification of this compound."; fontsize = 12; fontname = "Arial"; }

This technical guide provides a solid foundation for the synthesis and purification of research-grade this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols for their specific equipment and desired scale.

References

- 1. veeprho.com [veeprho.com]

- 2. Meclofenamic acid - Wikipedia [en.wikipedia.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

A Comprehensive Guide to the Solubility of Meclofenamate Sodium in Common Laboratory Solvents

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), in a variety of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation, offering critical data and standardized protocols to support further research and development.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation strategies to bioavailability. This guide presents quantitative solubility data for this compound in aqueous and organic solvents, outlines a detailed experimental protocol for solubility determination, and provides visual workflows to aid in experimental design. The information compiled herein is designed to be a practical resource for laboratory professionals.

Solubility Profile of this compound

This compound, the sodium salt of meclofenamic acid, is described as a white to creamy white crystalline powder. Its salt form generally imparts greater aqueous solubility compared to its parent acid. The following table summarizes the quantitative solubility of this compound in several common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the solute.[1] The data presented is a compilation from various sources and should be considered as a reference point for experimental work.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Class | Solubility (mg/mL) | Notes |

| Water | Polar Protic | 58 - 100[2][3] | Freely soluble. Solubility is pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 - 125[2][3] | High solubility. |

| Ethanol | Polar Protic | 59 - 63[3][4] | Soluble. |

| Methanol | Polar Protic | ~81.3 | Data for sodium mefenamate, a structurally similar compound, is used as an estimate.[1] |

| Acetone | Polar Aprotic | ~101.6 | Data for sodium mefenamate, a structurally similar compound, is used as an estimate.[1] |

| Dichloromethane (DCM) | Nonpolar | ~51.8 | Data for sodium mefenamate, a structurally similar compound, is used as an estimate.[1] |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | >0.0477[5] |

Note: The solubility values for Methanol, Acetone, and Dichloromethane are based on data for sodium mefenamate and serve as an approximation for this compound due to their structural similarity.

Factors Influencing Solubility

The solubility of this compound is not static and can be significantly affected by the chemical environment.

-

pH: As the salt of a weak acid, the solubility of this compound in aqueous solutions is pH-dependent. In acidic conditions (lower pH), it can convert to the less soluble meclofenamic acid. Conversely, in neutral to alkaline conditions (higher pH), the more soluble salt form predominates.[1]

-

Temperature: For most solid solutes, including this compound, solubility tends to increase with temperature. However, the extent of this effect should be determined empirically for specific solvent systems.

-

Polarity: The polarity of the solvent plays a crucial role. As evidenced by the data, this compound exhibits good solubility in polar solvents like water, DMSO, and ethanol. Its solubility in nonpolar solvents is comparatively lower.[1]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a standardized procedure for determining the solubility of this compound.

4.1 Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample using a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical flow of the solubility determination process.

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

This technical guide provides essential solubility data and a robust experimental protocol for this compound. The presented information serves as a valuable resource for scientists and researchers, facilitating informed decisions in formulation development and preclinical studies. Adherence to standardized methods, such as the shake-flask protocol, is crucial for obtaining reliable and reproducible solubility data.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Meclofenamic acid sodium | COX | Gap Junction Protein | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

Meclofenamate Sodium: A Multifaceted Modulator of Neuronal Hyperexcitability and Seizure Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract